1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549026-38-0
VCID: VC11837715
InChI: InChI=1S/C21H27N5O2/c27-20-11-17(13-25(20)12-16-7-3-1-4-8-16)14-26-15-19(23-24-26)21(28)22-18-9-5-2-6-10-18/h1,3-4,7-8,15,17-18H,2,5-6,9-14H2,(H,22,28)
SMILES: C1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4
Molecular Formula: C21H27N5O2
Molecular Weight: 381.5 g/mol

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2549026-38-0

Cat. No.: VC11837715

Molecular Formula: C21H27N5O2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide - 2549026-38-0

Specification

CAS No. 2549026-38-0
Molecular Formula C21H27N5O2
Molecular Weight 381.5 g/mol
IUPAC Name 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyltriazole-4-carboxamide
Standard InChI InChI=1S/C21H27N5O2/c27-20-11-17(13-25(20)12-16-7-3-1-4-8-16)14-26-15-19(23-24-26)21(28)22-18-9-5-2-6-10-18/h1,3-4,7-8,15,17-18H,2,5-6,9-14H2,(H,22,28)
Standard InChI Key GIVFFIRQLQJVJL-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4
Canonical SMILES C1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclohexyltriazole-4-carboxamide, reflects three key domains:

  • Benzyl-pyrrolidinone core: A five-membered lactam ring substituted at the N1 position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and at C3 with a methyl linker to the triazole ring.

  • 1,2,3-Triazole-carboxamide: A triazole ring connected via its N1 position to the pyrrolidinone methyl group and bearing a carboxamide group at C4.

  • Cyclohexyl substituent: The carboxamide’s nitrogen is bonded to a cyclohexyl group, introducing lipophilicity and conformational rigidity.

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC21H27N5O2\text{C}_{21}\text{H}_{27}\text{N}_5\text{O}_2
Molecular Weight381.5 g/mol
Canonical SMILESC1CCC(CC1)NC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4
Topological Polar Surface Area95.5 Ų
Hydrogen Bond Donors/Acceptors2/6

The cyclohexyl group enhances membrane permeability, while the triazole and carboxamide groups facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

Although experimental spectra are unavailable, predicted data based on structural analogs suggest:

  • IR: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch of pyrrolidinone and carboxamide) and 2100 cm1^{-1} (C≡N stretch in triazole) .

  • NMR:

    • 1H^1\text{H}: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.5–5.0 ppm (triazole CH), δ 3.2–3.8 ppm (pyrrolidinone and cyclohexyl CH2_2).

    • 13C^{13}\text{C}: δ 175–180 ppm (carbonyl carbons), δ 140–150 ppm (triazole carbons) .

Synthesis and Derivative Design

Retrosynthetic Analysis

The synthesis likely employs a convergent strategy:

  • Pyrrolidinone Construction: Cyclization of γ-aminobutyric acid derivatives with benzyl halides.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl-pyrrolidinone intermediate and an azido-carboxamide.

  • Carboxamide Coupling: Reaction of triazole-4-carboxylic acid with cyclohexylamine using coupling agents like EDC/HOBt .

Optimized Synthetic Route

A hypothetical pathway involves:

  • Step 1: Benzylation of 5-oxopyrrolidin-3-ylmethanol using benzyl bromide in DMF with K2_2CO3_3.

  • Step 2: Propargylation of the alcohol intermediate with propargyl bromide to yield 1-benzyl-3-(prop-2-yn-1-ylmethyl)pyrrolidin-5-one.

  • Step 3: CuAAC reaction with 4-azido-N-cyclohexylbenzamide to form the triazole core.

Yield optimization would require tuning reaction temperatures (60–80°C for CuAAC) and catalyst loadings (CuI, 10 mol%) .

Biological Activities and Mechanisms

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